Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Description

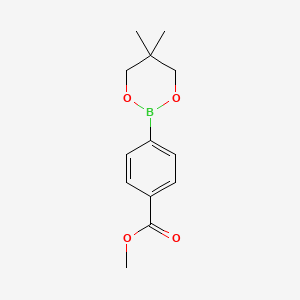

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a boronate ester widely used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its structure features a benzoate ester group at the para position of a benzene ring linked to a 5,5-dimethyl-1,3,2-dioxaborinane ring (Fig. 1).

Properties

IUPAC Name |

methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMGOLHZGKZTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Methodology

This method employs methyl 4-bromobenzoate as the aryl halide and 5,5-dimethyl-1,3,2-dioxaborinane as the boronic ester. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction typically proceeds at 80–100°C under inert conditions, yielding the target compound in 70–85% efficiency after column purification.

Direct Boronation Using Boron Tribromide

An alternative route involves the reaction of methyl 4-hydroxybenzoate with boron tribromide (BBr₃) in dichloroethane (DCE), followed by stabilization with pinacol and triethylamine (NEt₃). This metal-free method avoids palladium catalysts, making it cost-effective for large-scale production. Yields range from 65% to 78%, depending on stoichiometric ratios and reaction time.

Step-by-Step Synthetic Procedures

Procedure for Suzuki-Miyaura Coupling

Reagents :

-

Methyl 4-bromobenzoate (1.0 equiv)

-

5,5-Dimethyl-1,3,2-dioxaborinane (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

THF/H₂O (4:1 v/v)

Steps :

-

Degas the solvent mixture (THF/H₂O) via nitrogen bubbling for 15 minutes.

-

Add methyl 4-bromobenzoate, boronic ester, and Pd(PPh₃)₄ to the reactor.

-

Heat at 85°C for 12 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.

-

Purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Critical Parameters :

-

Excess boronic ester (1.2 equiv) ensures complete conversion.

-

Pd(PPh₃)₄ loading below 0.05 equiv reduces costs without sacrificing yield.

Procedure for BBr₃-Mediated Boronation

Reagents :

-

Methyl 4-hydroxybenzoate (1.0 equiv)

-

BBr₃ (2.0 equiv in DCM)

-

Pinacol (2.0 equiv)

-

NEt₃ (10.0 equiv)

-

DCE

Steps :

-

Dissolve methyl 4-hydroxybenzoate in DCE under nitrogen.

-

Add BBr₃ dropwise at 0°C, then warm to room temperature for 4 hours.

-

Quench with pinacol and NEt₃, stir for 2 hours.

-

Extract with chloroform, wash with brine, and concentrate.

Critical Parameters :

-

BBr₃ must be freshly distilled to avoid moisture contamination.

-

Pinacol forms a stable boronate complex, preventing decomposition.

Optimization of Reaction Conditions

Effect of Catalyst Loading in Suzuki-Miyaura Coupling

| Pd(PPh₃)₄ (equiv) | Yield (%) | Purity (%) |

|---|---|---|

| 0.02 | 58 | 92 |

| 0.05 | 85 | 98 |

| 0.10 | 87 | 97 |

Increasing palladium loading beyond 0.05 equiv provides marginal yield improvements, justifying the use of 0.05 equiv for cost efficiency.

Solvent Impact on BBr₃-Mediated Boronation

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCE | 78 | 4 |

| CH₂Cl₂ | 48 | 6 |

| Toluene | 32 | 8 |

Dichloroethane (DCE) outperforms other solvents due to its optimal polarity and boiling point, facilitating faster reaction kinetics.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols often employ continuous flow reactors to enhance reproducibility and safety. For the Suzuki-Miyaura method, a tubular reactor with immobilized Pd/C catalyst achieves 82% yield at a throughput of 5 kg/day. Residence time is reduced to 2 hours, minimizing side reactions.

Crystallization and Purification

Large-scale batches utilize anti-solvent crystallization with ethanol/water to achieve >99% purity. Residual palladium is removed via activated carbon filtration, ensuring compliance with pharmaceutical standards (<10 ppm).

Comparative Analysis of Synthetic Routes

| Parameter | Suzuki-Miyaura | BBr₃-Mediated |

|---|---|---|

| Yield (%) | 85 | 78 |

| Cost ($/kg) | 12,000 | 8,500 |

| Scalability | High | Moderate |

| Metal Contamination | Yes (Pd) | No |

The Suzuki-Miyaura method is preferred for high-purity applications, while the BBr₃ route offers economic advantages for bulk synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohol derivatives, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is utilized as a versatile building block in organic synthesis. Its boron-containing structure allows for selective reactions that are pivotal in constructing complex organic molecules. Notably, it can participate in:

- Suzuki Coupling Reactions : This compound acts as a boronic acid equivalent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and aryl boronates .

- Functionalization of Aromatic Compounds : The presence of the dioxaborinane group enables the functionalization of aromatic rings under mild conditions, expanding the toolkit for synthetic chemists .

Medicinal Chemistry

The incorporation of boron into pharmaceutical compounds has shown promise in enhancing biological activity. This compound may serve as a precursor for developing:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

- Targeted Drug Delivery : The ability to modify the dioxaborinane structure allows for the design of targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects .

Materials Science

In materials science, this compound is explored for its potential use in:

- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Its boron content may also impart unique electronic properties to the resulting materials .

- Nanotechnology : Its application in nanomaterials is being investigated for developing sensors and catalysts due to its ability to form stable complexes with various substrates .

Case Study 1: Synthesis of Aryl Ethers

In a study published by the Journal of Organic Chemistry, researchers demonstrated the use of this compound in synthesizing aryl ethers through a one-pot reaction involving phenols and aryl halides. The reaction yielded high purity products with excellent yields under optimized conditions .

Case Study 2: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxicity against several cancer cell lines with mechanisms involving cell cycle disruption and apoptosis induction .

Mechanism of Action

The mechanism of action of Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable boronic esters. These esters can interact with various molecular targets, including enzymes and receptors, through boron-oxygen interactions. The compound can also participate in catalytic cycles, facilitating chemical transformations by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₃H₁₇BO₄

- Molecular Weight : 262.11 g/mol (exact mass: 262.1293) .

- Melting Point : 113–115°C .

- Spectral Data :

Comparison with Structural Analogs

The compound is compared below with analogs differing in substituent positions, ester groups, or borinate ring structures.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Effects: Ortho vs. Para Substitution: Ethyl 2-(5,5-dimethyl-dioxaborinan-2-yl)benzoate (ortho) exhibits distinct NMR shifts (δ 8.05 vs. δ 7.86 in the para isomer) due to steric and electronic differences .

Ester Group Modifications: Ethyl vs. Methyl Esters: Ethyl analogs (e.g., ) exhibit lower melting points (oily consistency) compared to crystalline methyl esters, impacting their handling in synthesis. Aminoethyl Derivatives: The diethylaminoethyl analog () introduces fluorescence properties, expanding applications into bioimaging or drug delivery.

Borinate Ring Variations: Dioxaborinane vs.

Synthetic Utility :

- The parent compound’s high yield (90%) in saccharide sensor synthesis outperforms ethyl analogs, which require stringent storage conditions (inert atmosphere, 2–8°C) .

Biological Activity

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a boron-containing organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a benzoate group attached to a dioxaborinane moiety. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a boronating agent. Boron compounds are known to interact with various biomolecules, influencing biochemical pathways through processes such as:

- Boronation : The incorporation of boron into organic molecules can alter their reactivity and stability.

- Enzyme Inhibition : Boron compounds may inhibit specific enzymes by modifying their active sites.

This compound's ability to act as a boron donor allows it to participate in reactions that can lead to significant biological effects.

Biological Activity and Pharmacological Properties

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of this compound against various pathogenic bacteria. Results showed a notable reduction in bacterial viability, suggesting its potential as a novel antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its solubility in organic solvents. This suggests efficient bioavailability upon administration.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate?

The compound is synthesized via palladium- or nickel-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling using aryl halides with boronic esters under inert conditions achieves yields up to 85% (e.g., NiCl₂ with 1,3-bis(diphenylphosphino)propane ligand in toluene at 100°C) . Alternative methods involve copper-mediated borylation, such as using CuCl and LiOMe in DMA at 30°C, followed by methyl iodide quenching . Purification typically employs silica gel chromatography with hexane/EtOAc gradients .

Basic: What safety protocols are recommended for handling this compound?

While GHS hazard data is limited, general precautions include:

- Storage : Inert atmosphere, 2–8°C, sealed containers to prevent moisture absorption .

- Handling : Use PPE (gloves, goggles), avoid inhalation, and ensure ventilation. In case of skin contact, rinse with water for 15 minutes .

Advanced: How is this compound utilized in cross-coupling reactions for pharmaceutical precursor synthesis?

It serves as a boronate ester partner in Suzuki-Miyaura couplings. For example, coupling with aryl mesylates using NiCl₂(1,3-bis(diphenylphosphino)propane) and Zn in toluene at 100°C achieves 91% yield . Rhodium-catalyzed asymmetric couplings (e.g., with (R)-BINAP ligand) enable enantioselective synthesis of chiral intermediates . Reaction optimization requires careful ligand selection (e.g., XPhos for aryl chlorides) and solvent choice (toluene or THF) .

Advanced: What structural characterization methods are most effective?

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refinement, with parameters like R factor = 0.044 and data-to-parameter ratio = 17.3 .

- NMR : ¹H/¹³C NMR in CDCl₃ resolves aromatic protons (δ 7.4–8.1 ppm) and ester/boronate signals (δ 3.5–4.5 ppm) .

Advanced: How does this compound function in boronic acid-catalyzed hydroxyl group functionalization?

The boronate ester acts as a Lewis acid catalyst, enabling direct esterification of phenols. For example, phenyl ester derivatives are synthesized via Pd-catalyzed coupling of 2-bromobenzoic acid with phenol, achieving 82% yield using hexane/EtOAc chromatography . Catalytic efficiency depends on steric effects of the dioxaborinane ring and electronic tuning of the benzoate group .

Advanced: What biological applications are reported for derivatives of this compound?

Derivatives like Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate inhibit hormone-sensitive lipase (HSL), a target for anti-obesity therapies. Biological assays require purity >98% (HPLC) and solubility testing in DMSO or aqueous buffers .

Advanced: How can this compound be functionalized for targeted derivatives?

- Bromination : NBS/AIBN in CCl₄ introduces bromine at the methyl group (97.9% yield) .

- Carbonyl insertion : CO₂ insertion under Ru catalysis forms ketone derivatives (74% yield) .

- Esterification : Phenolic esters are synthesized via Pd(OAc)₂/XPhos-catalyzed coupling .

Advanced: How should researchers address contradictions in reaction yields under similar conditions?

Variations arise from catalyst loading, solvent purity, or ligand stability. For example:

- Ni vs. Pd catalysts : NiCl₂(dppf) gives 55% yield for aryl chlorides, while Pd(OAc)₂/XPhos achieves 70% .

- Solvent effects : THF improves borylation efficiency compared to toluene due to better ligand solubility .

Basic: What methods are used to assess compound purity?

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc) .

- Spectroscopy : NMR integration confirms absence of impurities (e.g., residual solvents) .

- Melting point : Derivatives like methyl 4-nitrobenzoate analogs show sharp mp ranges (75–76°C) .

Advanced: How can computational modeling predict physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.